molecular formula C18H21NO6S B5827826 methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate

methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No.: B5827826
M. Wt: 379.4 g/mol
InChI Key: YIBFEZLDEOWZQU-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further substituted with methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)16-11-14(23-2)7-10-17(16)24-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBFEZLDEOWZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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